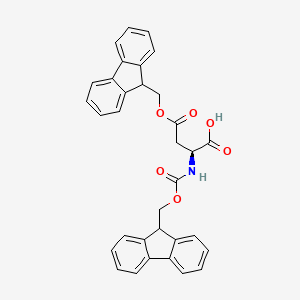

Fmoc-asp(ofm)-oh

Description

The Critical Role of Aspartic Acid Residues in Peptide Structure and Function

Aspartic acid, a polar and acidic amino acid, is fundamental to the structure and function of numerous peptides and proteins. britannica.com Its side chain, which contains a carboxyl group, is negatively charged at physiological pH, enabling it to participate in a variety of crucial interactions. libretexts.org

Structural Stability: The negatively charged carboxyl group of aspartate can form strong ionic bonds, known as salt bridges, with positively charged amino acid residues like lysine (B10760008) and arginine. libretexts.org These interactions are vital for stabilizing the three-dimensional or tertiary structure of proteins. libretexts.org

Enzymatic Activity: Aspartic acid is frequently found in the active sites of enzymes, where it can act as a catalyst in chemical reactions. orgosolver.com It plays a role in the catalytic activity of various proteins, contributing to the acceleration of chemical reactions. orgosolver.com For instance, in certain metalloproteases, aspartic acid residues are involved in coordinating with metal ions, which is critical for the catalytic process. nih.gov

Biological Signaling: In the central nervous system, free glutamate, a close relative of aspartate, acts as a primary excitatory neurotransmitter, highlighting the role of such acidic residues in cell signaling. libretexts.orgorgosolver.com

The incorporation of aspartic acid into a synthetic peptide sequence must be carefully controlled to preserve its intended biological activity. However, a significant challenge arises from a side reaction known as aspartimide formation. This occurs when the nitrogen atom of the succeeding peptide bond attacks the side-chain carboxyl group of aspartic acid, particularly under the basic conditions used for Fmoc group removal. iris-biotech.deiris-biotech.de This can lead to a mixture of unwanted by-products, including racemized and rearranged peptides that are often difficult to separate from the desired product. merckmillipore.comnih.gov

Principles of Orthogonal Protection in Peptide Synthesis Methodologies

To manage the reactive functional groups of amino acids during synthesis, chemists employ a strategy known as orthogonal protection. This principle dictates that different protecting groups, each labile (removable) under distinct chemical conditions, are used to mask various reactive sites within the growing peptide chain. biosynth.comspbu.ru This allows for the selective deprotection of one group without affecting the others, providing precise control over the synthesis process. biosynth.comresearchgate.net

A typical orthogonal protection scheme in solid-phase peptide synthesis (SPPS) involves three types of protecting groups:

Temporary Nα-amino protecting group: This group protects the amino terminus of the growing peptide chain and is removed at the beginning of each coupling cycle. The Fmoc group is a prime example, being stable to acid but readily cleaved by a mild base like piperidine (B6355638). wikipedia.orgdu.ac.in

Permanent side-chain protecting groups: These groups mask the reactive side chains of trifunctional amino acids and are designed to be stable throughout the entire synthesis process. They are only removed during the final cleavage step. du.ac.in

Linker to the solid support: This chemical moiety attaches the first amino acid to the insoluble resin and is also cleaved at the end of the synthesis to release the final peptide. biosynth.com

The Fmoc/tBu (tert-butyl) strategy is a widely used orthogonal system. du.ac.inwikipedia.org In this approach, the Nα-amino group is protected by the base-labile Fmoc group, while the side chains of amino acids like aspartic acid are protected by acid-labile groups such as tert-butyl esters (OtBu). wikipedia.orgresearchgate.net The final cleavage from the resin is also typically achieved with a strong acid like trifluoroacetic acid (TFA). sigmaaldrich.com The use of Fmoc-Asp(OFm)-OH introduces another layer of orthogonality, as the OFm group is also base-labile, similar to the Fmoc group. uwec.edu This specific combination is often exploited in strategies for synthesizing cyclic peptides or other complex structures where side-chain deprotection is required while the peptide remains attached to the resin. capes.gov.br

Overview of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) and its Evolution

Solid-phase peptide synthesis, a revolutionary technique developed by R. Bruce Merrifield, involves building a peptide chain sequentially while it is anchored to an insoluble polymer support. jpt.com This method simplifies the purification process, as excess reagents and by-products can be easily washed away after each step. jpt.com

The original SPPS methodology utilized the Boc (tert-butyloxycarbonyl) group for temporary Nα-protection, which is removed by acid. nih.gov However, the introduction of the Fmoc group by Carpino and Han in 1970 offered a milder, orthogonal alternative. nih.govpeptide.com The Fmoc-based strategy gained widespread adoption in the late 1970s and has since become the dominant method for peptide synthesis. nih.govnih.gov

The key advantages of Fmoc-based SPPS include:

Mild Deprotection Conditions: The use of a weak base like piperidine for Fmoc removal is less harsh than the repetitive acid treatments required in Boc chemistry, which can be beneficial for sensitive peptide sequences. nih.govnih.gov

Orthogonality: The base-labile Fmoc group is perfectly compatible with acid-labile side-chain protecting groups and linkers, providing a robust orthogonal scheme. researchgate.netnih.gov

Automation: The process is highly amenable to automation, allowing for the efficient and reliable synthesis of long and complex peptides. jpt.com

Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct that absorbs strongly in the UV spectrum, enabling real-time monitoring of the deprotection step. wikipedia.org

Over the years, Fmoc-SPPS has continuously evolved with the development of new resins, linkers, coupling reagents, and specialized protected amino acids like Fmoc-Asp(OFm)-OH to address challenges such as aggregation and difficult side reactions like aspartimide formation. nih.govbiotage.com These advancements have significantly expanded the scope of synthetic peptides accessible to researchers.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27NO6/c35-31(39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)17-30(32(36)37)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,36,37)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLJMACTOMSWJQ-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Incorporation Methodologies for Fmoc Asp Ofm Oh

Chemical Synthesis of the Fmoc-Asp(OFm)-OH Building Block

The synthesis of Fmoc-Asp(OFm)-OH involves strategic protection of the α-amino and β-carboxyl groups of aspartic acid. This ensures that the desired peptide bonds are formed during synthesis without unintended side reactions.

Strategies for Nα-Fmoc and β-OFm Carboxyl Protection of Aspartic Acid

The primary strategy for synthesizing Fmoc-Asp(OFm)-OH involves a two-step process. First, the α-amino group of aspartic acid is protected with the Fmoc group. This is typically achieved by reacting aspartic acid with Fmoc-Cl or Fmoc-OSu in a basic medium. The choice of reagent and reaction conditions is crucial to prevent side reactions like the formation of Fmoc-dipeptides. nih.gov

Following the Nα-protection, the β-carboxyl group is esterified with 9-fluorenylmethanol. This reaction is often facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). google.com An alternative approach starts with a pre-protected aspartic acid derivative, such as Fmoc-Asp(OtBu)-OH, where the β-carboxyl group is initially protected by a tert-butyl (tBu) group. This intermediate is then reacted with 9-fluorenylmethanol to form Fmoc-Asp(OtBu)-OFm, followed by the selective removal of the tBu group using trifluoroacetic acid (TFA) to yield the final product, Fmoc-Asp-OFm. google.com

The OFm group is a base-labile protecting group derived from the Fmoc framework. Its use for carboxyl protection complements the base-labile nature of the Nα-Fmoc group, allowing for an orthogonal protection strategy when combined with acid-labile side-chain protecting groups. thieme-connect.de

Derivatization from Precursors and Alternative Synthetic Routes

Fmoc-Asp(OFm)-OH can be synthesized from various precursors. One common route begins with the protection of the α-amino group of aspartic acid with a tert-butoxycarbonyl (Boc) group. The resulting Boc-Asp-OH is then esterified at the β-carboxyl position with 9-fluorenylmethanol. Finally, the Boc group is removed under acidic conditions, and the free α-amino group is subsequently protected with the Fmoc group.

An alternative strategy involves the use of different protecting groups that can be selectively removed. For instance, an allyl ester (OAll) could be used for the β-carboxyl group in conjunction with Nα-Fmoc protection. The allyl group can be removed orthogonally using palladium catalysis. While not a direct synthesis of Fmoc-Asp(OFm)-OH, this highlights the modularity of protecting group strategies in peptide synthesis.

The synthesis of related derivatives, such as those with modified fluorenyl groups, has also been explored to fine-tune properties like solubility and reactivity.

Integration of Fmoc-Asp(OFm)-OH into Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-Asp(OFm)-OH is particularly advantageous in SPPS, a technique where a peptide chain is assembled on a solid support. The orthogonal nature of the Fmoc and OFm protecting groups allows for selective manipulations on the growing peptide chain.

Detailed Protocol for Fmoc/OFm Orthogonal Deprotection Strategy

In SPPS, the Fmoc/OFm strategy is often employed in conjunction with Boc/Bzl chemistry for the synthesis of complex peptides like cyclic or branched structures. thieme-connect.de A typical protocol would involve:

Assembly of the linear peptide on a solid support using Boc/Bzl chemistry.

Incorporation of Fmoc-Asp(OFm)-OH at a specific position in the peptide chain.

Selective removal of the Fmoc group from a lysine (B10760008) side chain (if present) and the OFm group from the aspartic acid side chain using a piperidine (B6355638) solution. thieme-connect.de This unmasks the amine and carboxyl groups, respectively, which can then be used for on-resin cyclization.

For the synthesis of extended cyclic peptides, the Nα-Fmoc group can be removed to allow for further chain elongation before cyclization. thieme-connect.de

It's important to note that piperidine treatment can sometimes lead to the formation of piperidyl amides as a side product. thieme-connect.de A brief wash with a dilute acid solution can help displace any residual piperidine before proceeding with the next step. thieme-connect.de

The Dmab protecting group offers another layer of orthogonality. Dmab esters are stable to the piperidine solutions used for Fmoc removal and to TFA, but can be cleaved with 2% hydrazine. This allows for the synthesis of highly complex peptides where multiple selective deprotection steps are required. researchgate.net

Optimization of Peptide Coupling Efficiencies with Fmoc-Asp(OFm)-OH

Achieving high coupling efficiency is crucial for the successful synthesis of long peptides. When using Fmoc-Asp(OFm)-OH, several factors can influence the efficiency of peptide bond formation. The bulky nature of the Fmoc and OFm groups can sometimes hinder the coupling reaction.

To overcome this, various strategies can be employed:

Choice of Coupling Reagents: The use of highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can improve coupling yields. nih.gov

Reaction Conditions: Optimizing reaction times and temperatures can also enhance coupling efficiency. Microwave-assisted SPPS has been shown to accelerate coupling reactions. publish.csiro.au

Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides can disrupt secondary structures that may form during peptide synthesis, thereby improving coupling efficiency. nih.gov

Backbone Protection: For particularly difficult sequences, especially those containing Asp-Gly, the use of a backbone-protected dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can prevent aspartimide formation and improve coupling. nih.govbiotage.com

The table below summarizes some strategies to optimize coupling efficiencies:

| Strategy | Description | Key Advantage |

| Optimized Coupling Reagents | Utilizing potent activators like HATU or HCTU. | Drives the reaction to completion, especially for sterically hindered couplings. |

| Microwave-Assisted SPPS | Employing microwave energy to accelerate reaction rates. | Reduces synthesis time and can improve yields for difficult sequences. |

| Pseudoproline Dipeptides | Incorporating dipeptides that disrupt peptide aggregation. | Improves solubility and accessibility of the growing peptide chain. |

| Backbone Protection | Using dipeptides with a modified amide backbone, such as Dmb-protected dipeptides. | Prevents aspartimide formation and can enhance coupling efficiency. nih.govbiotage.com |

Analysis of Nα-Fmoc Group Cleavage Conditions and Reagents (e.g., Piperidine, 4-Methylpiperidine)

The removal of the Nα-Fmoc group is a critical step in each cycle of SPPS. The most common reagent for this purpose is a 20% solution of piperidine in N,N-dimethylformamide (DMF). iris-biotech.de However, alternatives have been explored to address certain drawbacks of piperidine, such as its classification as a controlled substance and its potential to cause side reactions. publish.csiro.auiris-biotech.de

Piperidine:

Mechanism: Piperidine acts as a base to abstract the acidic proton on the fluorenyl group, leading to β-elimination and the release of dibenzofulvene (DBF). embrapa.br The excess piperidine then scavenges the liberated DBF to prevent its re-addition to the free amine. publish.csiro.au

Standard Conditions: Typically, a 20% solution in DMF is used for 5-20 minutes. iris-biotech.de

Advantages: 4-Methylpiperidine has been shown to be as effective as piperidine for Fmoc removal and is not a controlled substance. iris-biotech.deembrapa.br It is gaining popularity as a safer and more convenient alternative. publish.csiro.auembrapa.br

Performance: Studies have demonstrated that 4-methylpiperidine performs comparably to piperidine in terms of deprotection efficiency and peptide purity. publish.csiro.auresearchgate.net Some research suggests that lower concentrations (e.g., 2.5% v/v in DMF) can be equally effective while reducing toxicity. publish.csiro.au

Other Reagents:

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic base that can also be used for Fmoc deprotection. iris-biotech.de It is particularly useful for sequences prone to aspartimide formation when used in combination with a scavenger. publish.csiro.au

Piperazine (B1678402): A cost-effective alternative to piperidine that has shown similar performance in some studies. publish.csiro.au

| Reagent | Typical Concentration | Advantages | Disadvantages |

| Piperidine | 20% in DMF | Well-established, effective scavenger of DBF. | Controlled substance, can induce side reactions. publish.csiro.auiris-biotech.de |

| 4-Methylpiperidine | 20% in DMF | Not a controlled substance, comparable efficiency to piperidine. publish.csiro.auiris-biotech.deembrapa.br | May be more expensive than piperidine. |

| DBU | Varies (e.g., 2% with 2% piperidine) | Non-nucleophilic, can reduce aspartimide formation. publish.csiro.auiris-biotech.de | Strong base, may not effectively scavenge DBF alone. publish.csiro.au |

| Piperazine | 20% in DMF | Cost-effective, solid reagent. publish.csiro.au | Less commonly used than piperidine or 4-methylpiperidine. |

Selective Removal of the β-OFm Protecting Group

The 9-fluorenylmethyl (OFm) ester is a base-labile protecting group utilized for the side-chain carboxyl function of aspartic acid. Its removal is a critical step in peptide synthesis, enabling the unmasking of the carboxylic acid for subsequent reactions such as cyclization or final deprotection. The lability of the OFm group is chemically analogous to that of the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, as both rely on the acidic nature of the proton at the 9-position of the fluorene (B118485) ring system. springernature.com

The mechanism of removal proceeds via a β-elimination reaction initiated by a base. The base abstracts the acidic proton on the fluorene's β-carbon, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate. springernature.comuwec.edu This intermediate is subsequently trapped by the amine base used for cleavage, forming a stable adduct. springernature.com

The selective removal of the β-OFm group is achieved under conditions that cleave this specific protecting group while leaving others, particularly acid-labile groups like tert-butyl (tBu), Boc (tert-butyloxycarbonyl), or trityl (Trt), intact. This orthogonality is fundamental to modern peptide chemistry. The most common reagent for this purpose is a solution of piperidine in a polar aprotic solvent, such as N,N-dimethylformamide (DMF). springernature.comwikipedia.org Research has shown that a 20% piperidine solution in DMF is effective for removing Fmoc-based protecting groups. mdpi.comrsc.org The deprotection is typically rapid, often completed within minutes.

While piperidine is the most common reagent, other amine bases can also be employed. The rate of cleavage is dependent on the amine's structure and the polarity of the solvent. springernature.com Primary and other secondary amines like piperazine are generally effective, whereas bulky tertiary amines such as N,N-diisopropylethylamine (DIEA) remove the group much more slowly. springernature.com This allows for fine-tuning of the deprotection conditions based on the specific requirements of the synthetic strategy. For instance, in syntheses where both an Fmoc and an OFm group are present and need to be removed simultaneously (e.g., after peptide chain assembly), a standard piperidine treatment is sufficient. thieme-connect.de

| Reagent | Typical Concentration & Solvent | Typical Reaction Time | Selectivity/Notes | Reference |

|---|---|---|---|---|

| Piperidine | 20-30% in DMF | 10-20 minutes | Standard condition for Fmoc/OFm removal. Highly efficient. Does not cleave acid-labile groups (e.g., Boc, tBu). | springernature.commdpi.com |

| Piperazine | 5% with 1% DBU in DMF | Variable | A safer alternative to piperidine, avoiding the formation of piperidyl amide side products. | wikipedia.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~2% in DMF | Variable, often very fast | A strong, non-nucleophilic base. Often used in combination with a trapping agent like piperazine. | wikipedia.org |

| Tris(2-aminoethyl)amine | Variable | ~2 minutes | A very efficient primary amine for scavenging the dibenzofulvene byproduct. | springernature.com |

Solution-Phase Peptide Synthesis Approaches Utilizing Fmoc-Asp(OFm)-OH

While solid-phase peptide synthesis (SPPS) is the most prevalent methodology, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable strategy, particularly for the large-scale production of shorter peptides or for segments used in fragment condensation. Fmoc-Asp(OFm)-OH is a well-suited building block for LPPS, offering a strategic combination of protecting groups for controlled chain elongation and side-chain manipulation.

In a typical solution-phase approach, the synthesis of a peptide chain is built sequentially in a homogenous reaction medium. The general cycle involves a coupling step followed by a deprotection step, with purification of the intermediate product after each coupling.

Coupling Step: The free α-carboxyl group of Fmoc-Asp(OFm)-OH is activated using a suitable coupling reagent. Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or, more modernly, uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often in the presence of a base like DIEA. rsc.org The activated amino acid is then reacted with the free N-terminal amine of another amino acid ester (e.g., H-Gly-OMe) to form a new peptide bond.

Work-up and Purification: After the coupling reaction is complete, the newly formed protected peptide is isolated from the reaction mixture. This typically involves an aqueous work-up to remove excess reagents and water-soluble byproducts, followed by extraction into an organic solvent and purification by crystallization or chromatography.

N-terminal Deprotection: The temporary N-terminal Fmoc group of the resulting peptide is removed using a solution of a secondary amine, most commonly 20% piperidine in DMF, mirroring the conditions used in SPPS. rsc.org This reveals a new N-terminal amine, ready for the next coupling cycle. The OFm group on the aspartate side chain remains intact during this step.

| Step | Procedure | Key Reagents | Purpose |

|---|---|---|---|

| 1. Activation & Coupling | Fmoc-Asp(OFm)-OH is dissolved in DMF with HATU and DIEA, then combined with H-Gly-OMe. | Fmoc-Asp(OFm)-OH, H-Gly-OMe, HATU, DIEA | To form the protected dipeptide Fmoc-Asp(OFm)-Gly-OMe. |

| 2. Purification | The reaction mixture is subjected to aqueous work-up and extraction. The crude product is purified by silica (B1680970) gel chromatography. | Ethyl acetate (B1210297), water, brine | To isolate the pure protected dipeptide intermediate. |

| 3. N-Fmoc Deprotection | The purified dipeptide is treated with 20% piperidine in DMF. | Piperidine, DMF | To remove the N-terminal Fmoc group, yielding H-Asp(OFm)-Gly-OMe for further elongation. |

| 4. Side-Chain Deprotection | (If desired) The peptide is treated with 20% piperidine in DMF for an extended period or at the end of the synthesis. | Piperidine, DMF | To remove the β-OFm group, exposing the side-chain carboxylic acid. |

Addressing Synthetic Challenges in Aspartic Acid Containing Peptide Sequences

Mechanisms and Consequences of Aspartimide Formation

Intramolecular Cyclization and Succinimide (B58015) By-product Generation

Aspartimide formation is an intramolecular side reaction that readily occurs during solid-phase peptide synthesis (SPPS), particularly under the basic conditions required for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. iris-biotech.desigmaaldrich.comnih.gov The reaction is initiated by the nucleophilic attack of the backbone amide nitrogen of the succeeding amino acid on the side-chain carbonyl carbon of the aspartic acid residue. mdpi.comnih.gov This intramolecular cyclization results in the formation of a five-membered succinimide ring, with the concurrent release of the side-chain protecting group. iris-biotech.demdpi.com

This cyclic intermediate is unstable and susceptible to further reactions. iris-biotech.demdpi.com It can be hydrolyzed to yield both the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide chain continues from the β-carboxyl group of the aspartic acid. nih.govmdpi.com The ratio of α- to β-peptides is often unfavorable, with the β-isomer being the major product. nih.gov Furthermore, the succinimide intermediate is prone to racemization, leading to the formation of D-aspartyl and D-isoaspartyl residues. mdpi.com Additionally, in the presence of piperidine (B6355638), the base commonly used for Fmoc deprotection, the succinimide ring can be opened to form α- and β-piperidide adducts. iris-biotech.de This cascade of reactions can ultimately generate a complex mixture of up to nine different by-products. sigmaaldrich.comnih.gov The propensity for aspartimide formation is highly sequence-dependent, with sequences such as Asp-Gly, Asp-Asn, and Asp-Arg being particularly problematic. iris-biotech.denih.gov

Impurity Profiles and Chromatographic Resolution Challenges

The generation of multiple aspartimide-related by-products significantly complicates the impurity profile of the crude peptide. rsc.org These impurities can include the succinimide intermediate itself, α- and β-aspartyl peptides (in both L and D forms), and the corresponding piperidide adducts. iris-biotech.desigmaaldrich.com A major challenge in peptide purification is the chromatographic resolution of these impurities from the target peptide. sigmaaldrich.com

Impact on Peptide Yield and Homogeneity

Aspartimide formation directly and negatively impacts both the yield and homogeneity of the synthesized peptide. iris-biotech.deresearchgate.net The diversion of the synthetic pathway towards the formation of succinimide and its subsequent by-products inherently reduces the quantity of the desired α-aspartyl peptide that can be obtained. iris-biotech.de This loss of yield can be substantial, especially in the synthesis of long peptides or sequences that are particularly prone to this side reaction. nih.govnih.gov

The generation of a complex mixture of impurities, many of which are difficult to separate, severely compromises the homogeneity of the final product. sigmaaldrich.comnih.gov Achieving high purity, which is a critical requirement for therapeutic peptides, becomes a time-consuming and costly process involving extensive purification steps. iris-biotech.deresearchgate.net In some instances, the level of contamination with inseparable impurities can be so high that the synthesis of a particular peptide sequence becomes practically inaccessible. iris-biotech.deresearchgate.net

Advanced Strategies for Aspartimide Suppression

To address the challenges posed by aspartimide formation, various strategies have been developed. These can be broadly categorized into modifications of the reaction conditions and the use of specialized protecting groups.

Design and Application of Sterically Hindered β-Carboxyl Protecting Groups (e.g., OEpe, OMpe, OBno, 2-PhiPr)

A primary strategy to minimize aspartimide formation is to sterically hinder the nucleophilic attack on the β-carboxyl group of the aspartic acid side chain. iris-biotech.debiotage.com This is achieved by employing bulky ester protecting groups that physically block the approach of the backbone amide nitrogen. biotage.comiris-biotech.de

Several sterically demanding protecting groups have been developed and evaluated for their efficacy in preventing this side reaction. nih.gov Examples include:

OEpe (3-ethyl-3-pentyl): This group provides significant steric bulk, effectively shielding the β-carboxyl group. nih.gov

OMpe (3-methyl-3-pentyl): While also bulky, its efficacy can be compared to other hindered groups to determine the optimal level of steric hindrance. sigmaaldrich.comnih.gov

OBno (5-butyl-5-nonyl): This is another example of a large, aliphatic protecting group designed to prevent intramolecular cyclization. sigmaaldrich.comnih.gov

2-PhiPr (2-phenylisopropyl): This protecting group offers the dual advantage of providing steric hindrance and being removable under mildly acidic conditions, offering orthogonality with other protecting groups. peptide.comsigmaaldrich.comiris-biotech.de

The rationale behind using these larger protecting groups is that their size creates a physical barrier that increases the activation energy for the formation of the succinimide intermediate, thereby slowing down the rate of this undesirable reaction. biotage.comnih.gov

The 9-fluorenylmethyl (OFm) ester is a base-labile protecting group for the β-carboxyl group of aspartic acid. google.com Its performance in preventing aspartimide formation can be compared to the commonly used tert-butyl (OtBu) group and other sterically hindered protecting groups.

The OtBu group is widely used but offers limited protection against aspartimide formation, especially in problematic sequences. sigmaaldrich.com In contrast, more sterically demanding groups have demonstrated superior performance. sigmaaldrich.comnih.goviris-biotech.de

A comparative study on the model peptide VKDGYI, which is prone to aspartimide formation, revealed the following trends after prolonged treatment with 20% piperidine in DMF:

| Protecting Group | Target Peptide (%) | Aspartimide (%) | Total Piperidide Adducts (%) | D-Asp (%) | Decay per cycle (%) |

| OtBu | 50.8 | 1.8 | 47.4 | 16.2 | 0.68 |

| OMpe | 76.8 | 0.8 | 22.4 | 6.8 | 0.26 |

| OBno | 98.4 | 0.1 | 1.5 | 0.4 | 0.02 |

Data adapted from a study on the VKDNYI sequence. sigmaaldrich.com

The choice of protecting group is therefore a critical parameter in the synthesis of aspartic acid-containing peptides, with sterically hindered groups like OEpe, OMpe, and OBno offering a significant advantage over the standard OtBu group in suppressing the formation of unwanted by-products. sigmaaldrich.comnih.gov

Comparative Efficacy of OFm with OtBu, OMpe, OEpe, OBno in Aspartimide Prevention

Backbone Amide Protection (e.g., Dmb) to Mitigate Aspartimide Rearrangement

Mitigation of Other Major Side Reactions in Aspartic Acid Peptide Synthesis

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical issue in peptide synthesis. For aspartic acid, racemization can occur during both the coupling and deprotection steps. The aspartimide intermediate itself is highly prone to epimerization at the α-carbon. sigmaaldrich.com

Strategies to control racemization include:

Additives: The same additives used to suppress aspartimide formation, such as HOBt, also help to minimize racemization during the coupling of the activated amino acid. nih.govpeptide.com

Temperature Control: Lowering the temperature during coupling, particularly in microwave-assisted SPPS, can significantly limit racemization for sensitive residues. nih.gov For example, reducing the coupling temperature from 80°C to 50°C has been shown to be effective. nih.gov

Hindered Bases: In some cases, using a sterically hindered base like collidine during coupling can minimize racemization. nih.gov

Preventing Aspartimide Formation: Since the aspartimide intermediate is a major pathway for racemization, all the strategies discussed above for its prevention (e.g., bulky protecting groups, backbone protection) are also primary methods for controlling racemization of Asp residues. sigmaaldrich.com

During SPPS, growing peptide chains can aggregate on the solid support through intermolecular hydrogen bonding, leading to incomplete coupling and deprotection reactions. researchgate.netpeptide.com This is a common issue in "difficult sequences," which often include hydrophobic or β-branched amino acids. researchgate.netbiosynth.com

Several strategies can be employed to overcome these issues:

Backbone Protection: As mentioned previously, incorporating N-Dmb protected residues disrupts the hydrogen bonding network that causes aggregation, significantly improving synthesis efficiency and peptide solubility. nih.govpeptide.compeptide.com

Chaotropic Salts: Washing the resin with solutions containing chaotropic salts (e.g., CuLi, NaClO₄, KSCN) can disrupt the secondary structures responsible for aggregation. peptide.comsigmaaldrich.com

Solvent Choice and Modifiers: Switching to solvents like N-methylpyrrole (NMP) or adding DMSO can help to solvate the peptide chain more effectively. peptide.com The use of "Magic Mixture" (DCM/DMF/NMP with Triton X100 and ethylene (B1197577) carbonate) at elevated temperatures has also been reported. peptide.comsigmaaldrich.com

Solubilizing "Helping Hands": For particularly challenging peptides, temporary solubilizing sequences can be attached to the side chains of residues like Lys or Glu to improve the solubility of peptide segments, which are later cleaved to yield the native peptide. nih.gov

By carefully selecting protecting groups and optimizing reaction conditions, the significant challenges associated with synthesizing aspartic acid-containing peptides can be effectively managed, enabling the production of complex and pure peptide products.

Management of Impurities in Fmoc-Amino Acid Building Blocks (e.g., Acetic Acid, Free Amino Acid Content)

The successful synthesis of complex peptides, particularly those containing sensitive residues like aspartic acid, is critically dependent on the purity of the starting materials. Fmoc-amino acid building blocks, such as Fmoc-Asp(OFm)-OH, can contain various process-related impurities that, even at trace levels, can significantly compromise the efficiency of solid-phase peptide synthesis (SPPS), leading to lower yields and challenging purifications. sigmaaldrich.comaltabioscience.com The stringent control and management of these impurities are therefore paramount for achieving high-quality synthetic peptides. polypeptide.com Key impurities of concern include residual acetic acid and the content of free amino acids. nih.gov

Acetic Acid Contamination

Acetic acid is a particularly problematic impurity in Fmoc-amino acid building blocks. Its presence, even in minute quantities, can lead to significant truncation of the growing peptide chain during synthesis. sigmaaldrich.com This occurs because acetic acid, being a small and highly reactive molecule, can compete with the incoming Fmoc-amino acid during the coupling step, effectively capping the peptide chain and preventing further elongation. sigmaaldrich.com A contamination of just 0.1% acetic acid by mass can translate to a 1 mol% contamination, which, when using a standard 5-fold excess of reagents in SPPS, could result in up to 5% chain termination at that specific cycle. sigmaaldrich.com

The primary source of acetic acid contamination is often the hydrolysis of ethyl acetate (B1210297), a common solvent used in the preparation and crystallization of Fmoc-amino acids. sigmaaldrich.com Residual ethyl acetate can also slowly transesterify with the Fmoc-amino acid during storage, leading to the formation of acetic acid over time. sigmaaldrich.com

Detecting trace amounts of acetic acid is challenging; it is invisible to standard reverse-phase HPLC analysis and cannot be reliably quantified by ¹H NMR at the low levels that affect peptide synthesis. sigmaaldrich.com Consequently, manufacturers of high-purity Fmoc-amino acids have developed specialized methods for its quantification and impose strict limits. sigmaaldrich.com For high-quality peptide synthesis, an acetate content of less than 0.02% is often required. nih.gov

Table 1: Overview of Acetic Acid Impurity in Fmoc-Amino Acids

| Aspect | Details | Source(s) |

|---|---|---|

| Source of Impurity | Hydrolysis of ethyl acetate used during purification and crystallization; Slow transesterification of residual ethyl acetate during storage. | sigmaaldrich.com |

| Effect on Synthesis | Acts as a capping agent, leading to N-terminal acetylation and chain termination. | sigmaaldrich.comnih.gov |

| Detection Challenge | Invisible to standard HPLC methods; Not detectable in trace amounts by ¹H NMR. | sigmaaldrich.com |

| Typical Specification | ≤ 0.02% |

Free Amino Acid Content

The presence of the corresponding free amino acid is another critical impurity in Fmoc-protected building blocks. nih.gov This impurity typically arises from the incomplete reaction of the amino acid with the Fmoc-protecting reagent (e.g., Fmoc-OSu or Fmoc-Cl) during the manufacturing process. sigmaaldrich.com

Free amino acid contamination has two main detrimental effects on peptide synthesis. Firstly, it can lead to the "double insertion" of the target amino acid into the peptide sequence. sigmaaldrich.com Secondly, the free amine can promote the autocatalytic cleavage of the Fmoc group during long-term storage of the building block, compromising its stability. nih.gov

Historically, thin-layer chromatography (TLC) was used to assay for free amino acids, but this method is largely inaccurate and qualitative. sigmaaldrich.com High-quality suppliers now employ more sensitive and quantitative methods, such as gas chromatography (GC), to ensure precise control over this impurity. sigmaaldrich.com For reliable and reproducible peptide synthesis, the content of free amino acid is typically specified to be less than or equal to 0.2%.

Table 2: Overview of Free Amino Acid Impurity in Fmoc-Amino Acids

| Aspect | Details | Source(s) |

|---|---|---|

| Source of Impurity | Incomplete reaction of the amino acid with the Fmoc-protecting reagent. | sigmaaldrich.com |

| Effect on Synthesis | Causes insertion of multiple copies of the target amino acid ("double insertion"). | sigmaaldrich.comnih.gov |

| Effect on Stability | Promotes autocatalytic cleavage of the Fmoc group during storage. | nih.gov |

| Detection Method | Quantitative GC-based assays are preferred over older, inaccurate TLC methods. | sigmaaldrich.com |

| Typical Specification | ≤ 0.2% |

Beyond acetic acid and free amino acids, other process-related impurities can also be present. These include Fmoc-dipeptides, formed by the activation of the carboxyl group of an already-formed Fmoc-amino acid, and β-alanine derivatives, which can arise from a Lossen-type rearrangement of the Fmoc-reagent. nih.gov Like the more common impurities, these can also be incorporated into the growing peptide chain, complicating the final purification. nih.gov Therefore, utilizing Fmoc-amino acids with a comprehensively defined purity profile, where all significant impurities are quantified and controlled, is essential for addressing the synthetic challenges of demanding peptide sequences. sigmaaldrich.comaltabioscience.com

Specialized Applications of Fmoc Asp Ofm Oh in Complex Peptide Synthesis

Cyclization Strategies for Aspartic Acid-Containing Peptides

The ability to form cyclic peptides is a key strategy for enhancing their stability, receptor affinity, and bioavailability. Fmoc-Asp(OFm)-OH is instrumental in several on-resin cyclization methods.

Synthesis of Head-to-Tail Cyclic Peptides

Head-to-tail cyclization is a common method for creating cyclic peptides. colab.ws In this approach, the peptide is assembled on a solid support, and the N-terminal and C-terminal ends are joined. The use of an aspartic acid residue with an orthogonal side-chain protecting group, such as the OFm group, allows for the peptide to be anchored to the resin via its side chain.

The synthesis begins with the attachment of Fmoc-Asp(OFm)-OH to the resin. The peptide chain is then elongated from the free α-amino group using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. After the linear sequence is complete, the N-terminal Fmoc group is removed. Subsequently, the C-terminal α-carboxyl group, which is protected by the OFm ester, is selectively deprotected under basic conditions, typically using piperidine (B6355638). This exposes the free carboxyl group, which can then react with the N-terminal amino group to form the cyclic peptide. researchgate.net Common coupling reagents for this intramolecular cyclization include BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). researchgate.net

One of the challenges in this method is the potential for epimerization at the α-carbon of the aspartic acid residue, particularly during the initial attachment of Boc-Asp(OH)-OFm to the resin in Boc-based strategies. capes.gov.br However, careful selection of coupling conditions and the use of the Fmoc/tBu strategy can minimize this side reaction. researchgate.net

Formation of Side-Chain to Side-Chain Lactam Bridges

Lactam bridges, formed by an amide bond between the side chains of two amino acids, are frequently used to stabilize secondary structures like α-helices in peptides. nih.gov The most common pairing for lactam bridge formation involves an acidic residue (Asp or Glu) and a basic residue (Lys or Orn). nih.gov

Fmoc-Asp(OFm)-OH is particularly useful for creating these bridges. In a typical synthesis, the peptide is assembled on the resin, incorporating Fmoc-Asp(OFm)-OH and another amino acid with a selectively removable side-chain protecting group, such as Fmoc-Lys(Alloc)-OH. The Alloc (allyloxycarbonyl) group is orthogonal to both the Fmoc and tBu protecting groups and can be selectively removed using a palladium catalyst. nih.gov

Once the linear peptide is synthesized, the Alloc group on lysine (B10760008) is removed. Then, the OFm group on the aspartic acid side chain is cleaved using a mild base. nih.gov The newly exposed side-chain carboxyl and amino groups are then coupled on the resin to form the lactam bridge, often facilitated by reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU. nih.govnih.gov This strategy allows for precise control over the location and formation of the stabilizing bridge.

Controlled Introduction of Asparagine Residues via OFm Cleavage

Asparagine (Asn) is a crucial amino acid, but its direct incorporation during SPPS can sometimes be problematic due to side reactions like dehydration of the side-chain amide. An alternative strategy involves the postsynthetic conversion of an aspartic acid residue to asparagine.

Fmoc-Asp(OFm)-OH can be utilized for this purpose. After the peptide has been assembled with the Asp(OFm) residue, the peptide is cleaved from the resin, and all other side-chain protecting groups are removed. The stable OFm-protected aspartic acid can then be converted to asparagine in solution by ammonolysis. This method provides a cleaner route to asparagine-containing peptides, avoiding potential side reactions associated with direct coupling of Fmoc-Asn(Trt)-OH, especially in sequences prone to aggregation. google.com

Synthesis of Peptides Bearing Post-Translational Modifications (PTMs)

Post-translational modifications are critical for the biological function of many proteins and peptides. The mild cleavage conditions required to remove the OFm group make Fmoc-Asp(OFm)-OH compatible with the synthesis of peptides containing sensitive PTMs like glycosylation and phosphorylation. semanticscholar.orgnih.gov

The Fmoc/tBu strategy, which is inherently milder than the Boc/Bzl strategy, is generally preferred for synthesizing modified peptides. nih.gov The OFm group's lability to piperidine allows for selective deprotection of the aspartic acid side chain on the resin, enabling site-specific modifications. For example, a moiety can be attached to the deprotected aspartic acid side chain while the rest of the peptide remains protected.

Generation of Peptide Thioesters for Chemical Ligation

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large proteins by joining smaller, unprotected peptide fragments. A key component of NCL is a peptide with a C-terminal thioester. The generation of peptide thioesters using Fmoc-SPPS has been challenging due to the basic conditions used for Fmoc group removal, which can be incompatible with many thioester linkages. nih.gov

Recent advancements have led to Fmoc-compatible methods for thioester synthesis. nih.govnih.gov One approach involves the use of a special linker that, after peptide assembly, can be converted into a thioester-generating moiety. While not a direct application of the OFm group on aspartic acid, the principles of orthogonal protection are central. In some strategies, a protected peptide is cleaved from the resin and the thioester is formed in solution. The stability of protecting groups like OFm under various conditions is crucial for the success of such multi-step synthetic routes.

Development of Automated and High-Throughput Synthesis Protocols

The robustness and predictability of Fmoc chemistry have made it highly suitable for automated peptide synthesizers. nih.gov The use of building blocks like Fmoc-Asp(OFm)-OH is integral to these automated protocols, particularly for the on-resin synthesis of cyclic peptides. colab.ws The selective deprotection of the OFm group can be programmed into the synthesizer's workflow, allowing for automated cyclization steps. nih.gov

Furthermore, the principles of orthogonal protection embodied by Fmoc-Asp(OFm)-OH are being applied in high-throughput synthesis platforms and for the creation of peptide libraries. These platforms enable the rapid generation of numerous peptide variants for screening and drug discovery purposes. The ability to create complex structures like lactam-bridged or cyclic peptides in a high-throughput manner relies on the availability and reliability of such specialized reagents.

Facilitating the Synthesis of Challenging and Long Peptide Sequences

The synthesis of peptides longer than 50 amino acids can be particularly problematic, as the cumulative effect of even minor side reactions at each cycle can lead to a complex and unpurifiable crude product. units.itnih.gov To overcome this, significant effort has been directed toward developing alternative side-chain protecting groups for aspartic acid that are more robust against aspartimide formation than the standard tert-butyl (OtBu) group. biotage.com

The use of sterically demanding yet flexible protecting groups for the Asp side-chain carboxyl group is a key strategy to physically block the intramolecular attack that initiates aspartimide formation. biotage.com The N-α-Fmoc-L-aspartic acid β-(9-fluorenylmethyl) ester, or Fmoc-Asp(OFm)-OH, employs the base-labile 9-fluorenylmethyl (Fm) group for side-chain protection. This approach has been explored as a method to improve the synthesis of complex peptides.

Detailed research findings have demonstrated the utility of the OFm side-chain protecting group in minimizing side reactions and achieving high yields. In one study, researchers synthesized a model pentapeptide, FPXAG, on a controlled pore glass (CPG) support to test the viability of various amino acid derivatives. mdpi.com When the X position was substituted with Asp(OFm), the synthesis proceeded with high efficiency. The crude product was analyzed by HPLC-MS, revealing a remarkably high yield. mdpi.com

The table below, derived from the study's findings, showcases the performance of the Asp(OFm) residue in comparison to other aliphatic and functionalized residues within the same peptide sequence model. mdpi.com

| Peptide Sequence (FPXAG) | Amino Acid at X Position | Side-Chain Protection | Crude Product Yield (%) |

|---|---|---|---|

| FPLAG | Leucine (Leu) | None | 98 |

| FPIAG | Isoleucine (Ile) | None | 94 |

| FPVAG | Valine (Val) | None | 95 |

| FPDAG | Aspartic Acid (Asp) | OFm | 96 |

| FPEAG | Glutamic Acid (Glu) | OFm | 95 |

| FPKAG | Lysine (Lys) | Fmoc | 86 |

The data clearly indicates that the peptide containing Asp(OFm) was synthesized in a 96% yield, which is comparable to the yields of peptides containing non-problematic aliphatic residues and superior to the yield for the Lys(Fmoc) derivative. mdpi.com Although this particular study utilized a Boc-protected building block (Boc-Asp(OFm)-OH), the result directly validates the effectiveness of the OFm side-chain protection in preventing yield-reducing side reactions during solid-phase synthesis. mdpi.com This efficacy is transferable to Fmoc-based strategies, where the prevention of aspartimide formation during the repetitive base-mediated Fmoc deprotection steps is critical for the successful assembly of long and challenging peptides. By mitigating this key side reaction, Fmoc-Asp(OFm)-OH serves as a valuable tool, facilitating higher purity and yields in the synthesis of complex peptide targets.

Analytical and Quality Control Methodologies for Fmoc Asp Ofm Oh Derived Peptides

Real-Time Monitoring of Solid-Phase Peptide Synthesis Reactions

Solid-phase peptide synthesis (SPPS) is a cyclical process, and monitoring the completion of deprotection and coupling steps is crucial for a successful outcome. researchgate.net Various non-destructive and destructive methods have been developed to track these reactions while the peptide remains attached to the solid support. researchgate.net

The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is central to many SPPS strategies. A key advantage of the Fmoc group is its strong UV absorbance, which provides a straightforward method for monitoring the progress of the synthesis. nih.gov The deprotection step, typically carried out with a piperidine (B6355638) solution in DMF, releases the Fmoc group. mdpi.com This release can be quantified by measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct in the reaction solution at specific wavelengths, such as 289 nm and 301 nm. mdpi.com

The kinetics of Fmoc deprotection can be followed in real-time by continuously monitoring the UV absorbance of the solution. researchgate.net This allows for the precise determination of the reaction's endpoint, ensuring complete deprotection before proceeding to the next coupling step. ucl.ac.uk Incomplete Fmoc removal can lead to the formation of deletion sequences, where an amino acid is missing from the final peptide. mdpi.com By plotting absorbance versus time, a deprotection curve can be generated, and the reaction is considered complete when the absorbance plateaus. researchgate.net This quantitative method is highly sensitive and can be automated, making it a valuable tool in modern peptide synthesizers. ucl.ac.uk

Table 1: UV Spectrometric Monitoring of Fmoc Deprotection

| Parameter | Description | Typical Wavelength (nm) |

|---|---|---|

| Analyte | Dibenzofulvene-piperidine adduct | 289, 301 |

| Matrix | Deprotection solution (e.g., 20% piperidine in DMF) | N/A |

| Purpose | Quantify Fmoc group removal to monitor deprotection completion | N/A |

This table summarizes the key aspects of using UV spectrometry to monitor Fmoc deprotection during solid-phase peptide synthesis.

On-resin analysis techniques allow for the direct characterization of the peptide while it is still attached to the solid support, providing a non-destructive snapshot of the synthesis progress. researchgate.net

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a valuable tool for monitoring solid-phase reactions. researchgate.net DRIFTS measures the infrared spectrum of the peptide-resin, allowing for the identification of specific functional groups and the monitoring of their transformations. For instance, the disappearance of the Fmoc group's characteristic carbonyl stretching frequency and the appearance of the free amine's vibrational bands can be tracked to confirm the completion of the deprotection step. This technique provides a qualitative assessment of the reaction's progress.

Near-infrared Fourier-transform (NIR-FT) Raman spectroscopy is another powerful non-destructive technique for on-resin analysis. nih.gov It can be used to follow the stepwise synthesis of peptides, including the deprotection of the Fmoc group. researchgate.net NIR-FT Raman spectroscopy is particularly useful for detecting the formation of secondary structures, such as β-sheets, which can sometimes hinder the synthesis process. researchgate.net The influence of the Fmoc group on the peptide's conformation can also be observed. researchgate.net This method has been successfully used to quantitatively monitor Fmoc deprotection in SPPS. researchgate.net

Table 2: On-Resin Spectroscopic Techniques for SPPS Monitoring

| Technique | Principle | Information Obtained | Application in Fmoc-Asp(OFm)-OH Synthesis |

|---|---|---|---|

| DRIFTS | Measures IR absorption of the peptide-resin. | Qualitative monitoring of functional group changes (e.g., Fmoc cleavage, amide bond formation). | Confirms the removal of the Fmoc group and the coupling of the next amino acid. |

This table compares the application of DRIFTS and NIR-FT Raman spectroscopy for the real-time, on-resin monitoring of peptide synthesis.

Surface Plasmon Resonance (SPR) is a highly sensitive, label-free technique that can monitor molecular interactions and binding events on a sensor surface in real-time. nih.gov In the context of SPPS, SPR can be adapted to monitor the stepwise growth of a peptide chain on a functionalized gold surface. mdpi.comresearchgate.net

The process involves immobilizing the initial amino acid or a linker molecule onto the SPR sensor chip. researchgate.net Each subsequent coupling and deprotection step results in a change in the refractive index at the sensor surface, which is detected as a shift in the SPR signal. researchgate.net This allows for the layer-by-layer monitoring of peptide synthesis. mdpi.com The magnitude of the SPR signal change upon coupling can provide an indication of the coupling efficiency. This technique is particularly useful for optimizing synthesis conditions on flat surfaces, which can be relevant for applications like peptide microarrays. researchgate.net While not as commonly used as spectroscopic methods for routine SPPS monitoring, SPR offers a unique capability for studying the kinetics and efficiency of peptide synthesis on surfaces.

On-Resin Spectroscopic Analysis (e.g., Diffuse Reflectance Infrared Fourier Transform Spectroscopy, Near-infrared Fourier-transform Raman spectroscopy)

Post-Synthesis Purity Assessment and Characterization

After the peptide is cleaved from the solid support, a thorough analysis is required to determine its purity and confirm its identity and structural integrity. chempep.com

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the most widely used technique for the analysis and purification of synthetic peptides. rsc.org It is an indispensable tool for assessing the purity of the crude peptide product and for isolating the target peptide from synthesis-related impurities. chempep.comrsc.org

In a typical RP-HPLC setup, the peptide mixture is separated on a C8 or C18 column using a gradient of an organic solvent (like acetonitrile) in water, often with an acid modifier such as trifluoroacetic acid (TFA). rsc.org Peptides are separated based on their hydrophobicity, and detection is commonly performed using UV absorbance at 214 or 220 nm, which corresponds to the peptide backbone's amide bonds. rsc.org

HPLC is highly effective at separating the desired full-length peptide from byproducts such as deletion sequences (from incomplete coupling) and truncated sequences (from incomplete deprotection or capping). chempep.com It can also often separate peptides with modifications that might arise from side reactions. For peptides containing Fmoc-Asp(OFm)-OH, HPLC is crucial for separating the target peptide from potential byproducts arising from aspartimide formation, which can be a significant side reaction for aspartic acid residues. sigmaaldrich.com The high resolution of modern ultra-high performance liquid chromatography (UHPLC) systems further enhances the ability to resolve closely related impurities. rsc.org

Table 3: Typical RP-HPLC Conditions for Peptide Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C8 or C18, various particle and pore sizes |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | Linear gradient from low to high %B |

| Flow Rate | 0.5 - 1.0 mL/min for analytical scale |

This table outlines a standard set of conditions for the analytical RP-HPLC of synthetic peptides.

Ensuring the enantiomeric purity of a synthetic peptide is critical, as the presence of D-amino acids in a target L-peptide (or vice versa) can have significant biological consequences. Racemization can occur during amino acid activation and coupling steps in SPPS. researchgate.net The use of Fmoc-Asp(OFm)-OH, like other protected amino acids, requires verification that the chiral integrity of the aspartic acid residue is maintained throughout the synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for determining the enantiomeric composition of peptides. cat-online.com This typically involves the complete acid hydrolysis of the peptide into its constituent amino acids. cat-online.com The amino acids are then derivatized to make them volatile and are separated on a chiral GC column. researchgate.netnih.gov The mass spectrometer provides definitive identification and quantification of the D- and L-enantiomers of each amino acid. researchgate.netthermofisher.com This method is powerful but destructive, as it requires the breakdown of the peptide. cat-online.com

Capillary Electrophoresis (CE) is another powerful technique for chiral separations. zu.edu.pk CE offers high separation efficiency and requires only a small amount of sample. nih.gov For enantiomeric analysis of amino acids or peptides, a chiral selector is added to the background electrolyte. nih.gov Cyclodextrins are commonly used chiral selectors for this purpose. researchgate.net CE can be used to analyze the enantiomeric purity of the initial Fmoc-amino acid building blocks or to assess the final peptide product after hydrolysis. researchgate.net In some cases, direct chiral separation of small peptides is also possible without prior hydrolysis. researchgate.net

Table 4: Methods for Enantiomeric Purity Analysis

| Technique | Sample Preparation | Separation Principle | Advantages |

|---|---|---|---|

| GC-MS | Peptide hydrolysis followed by derivatization. | Separation of volatile, derivatized enantiomers on a chiral GC column. | High sensitivity and specificity due to MS detection. |

This table compares GC-MS and Capillary Electrophoresis for the determination of the enantiomeric purity of peptides.

Structural Elucidation Techniques

The definitive confirmation of a synthesized peptide's primary structure and the identification of any modifications or impurities require sophisticated structural elucidation techniques. While these methods are applied to the final peptide product rather than the initial Fmoc-Asp(OFm)-OH building block, their role is crucial in the quality control pipeline for peptides derived from this reagent. The choice of technique is often dictated by the complexity of the peptide and the nature of the information required.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for providing detailed atomic-level structural information of peptides in solution. A suite of NMR experiments, including one-dimensional proton (¹H) NMR and two-dimensional techniques, can be employed. For instance, Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to establish through-bond and through-space correlations between atoms, which helps in assigning resonances and determining the peptide's conformation. These methods are invaluable for confirming the correct amino acid sequence, identifying post-translational modifications, and characterizing the three-dimensional structure of the final peptide.

Mass Spectrometry (MS) is another cornerstone of peptide analysis, providing highly accurate molecular weight information and sequence data. biocrick.com When coupled with liquid chromatography (LC-MS), it becomes a potent method for both purification and analysis, allowing for the separation and identification of the target peptide from a complex mixture of deletion sequences, incompletely deprotected species, or by-products from side reactions. researchgate.net High-resolution mass spectrometry can confirm the elemental composition, while tandem mass spectrometry (MS/MS) is used to fragment the peptide and determine its amino acid sequence, verifying the incorporation of the Asp residue at the correct position.

The use of the 9-fluorenylmethyl (OFm) ester as a side-chain protecting group for aspartic acid is intended to prevent common side reactions, such as aspartimide formation, which can lead to a mixture of α- and β-aspartyl peptides and epimerized products. merckmillipore.com Analytical techniques must be capable of resolving these closely related isomers. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the most common method for assessing the purity of a crude peptide product. polypeptide.com A well-developed HPLC method can separate the desired peptide from isomers and other impurities, allowing for quantification. polypeptide.comlcms.cz The presence of D-amino acid isomers, a potential consequence of aspartimide formation, can be detected by specific chromatographic methods, sometimes after derivatization or by using chiral columns. lcms.cz

Data Tables

Table 1: Chemical Properties of Fmoc-Asp(OFm)-OH

| Property | Value | Source |

|---|---|---|

| CAS Number | 187671-16-5 | biocrick.com |

| Molecular Formula | C₃₃H₂₇NO₆ | biocrick.com |

| Molecular Weight | 533.6 g/mol | biocrick.com |

| Appearance | Powder | biocrick.com |

| Purity (Typical) | >98% | biocrick.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | biocrick.com |

| Standard InChIKey | AAVDDDPGTRDTJT-PMERELPUSA-N | biocrick.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid γ-9-fluorenylmethyl ester | Fmoc-Asp(OFm)-OH |

| N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid γ-tert-butyl ester | Fmoc-Asp(OtBu)-OH |

| N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid γ-3-methylpent-3-yl ester | Fmoc-Asp(OMpe)-OH |

| N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid γ-(3,5-dimethoxy-α,α-dimethylbenzyl) ester | Fmoc-Asp(OBno)-OH |

| Dichloromethane | DCM |

| Dimethylformamide | DMF |

| Acetic Anhydride | - |

| Methanol | MeOH |

| Piperidine | - |

| Trifluoroacetic acid | TFA |

| N-α-tert-Butoxycarbonyl-L-aspartic acid γ-9-fluorenylmethyl ester | Boc-Asp(OFm)-OH |

| 1-Hydroxybenzotriazole | HOBt |

| 4-(Dimethylamino)pyridine | DMAP |

| Diisopropylcarbodiimide | DIC |

| N-α-tert-Butoxycarbonyl-L-glutamic acid γ-9-fluorenylmethyl ester | Boc-Glu(OFm)-OH |

| (Phenylsulfonyl)ethyl ester | OPse |

| 2,2,2-Trichloroethyl ester | OTce |

| Phenacyl ester | OPac |

| 1-Methyl-2-oxo-2-phenylethyl ester | OMop |

Q & A

Q. What are the standard protocols for incorporating Fmoc-Asp(OFm)-OH into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Fmoc-Asp(OFm)-OH is typically coupled using carbodiimide-based activators (e.g., HATU/HOAt) with DIPEA as a base. The resin-bound peptide undergoes Fmoc deprotection with 20% piperidine in DMF (2 × 10 min and 5 min), followed by washing (DMF, 3×). The coupling mixture (Fmoc-Asp(OFm)-OH, HATU, HOAt, DIPEA in DMF) is added to the resin and agitated for 1–2 hours. Post-coupling, the resin is washed thoroughly to remove excess reagents .

- Key Parameters :

- Molar ratio: 2–4 equivalents of amino acid relative to resin loading.

- Activation time: 5–10 minutes pre-activation.

Q. How is Fmoc-Asp(OFm)-OH characterized for purity and structural integrity?

- Methodological Answer :

- LC-MS : Used to confirm molecular weight and detect impurities. For example, LC-MS data for Fmoc-Asp(OtBu)-ψ[CH2I] (a related derivative) shows [M+H]+ peaks at m/z 533.57 .

- DEPT 135 NMR : Identifies carbon environments, distinguishing carbonyls (e.g., Fmoc-Asp(OtBu)-OH β-ester at ~170 ppm) and aromatic Fmoc protons (7.2–7.8 ppm) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% typical for research-grade material) .

Q. What are the common side-chain protection strategies for Fmoc-Asp(OFm)-OH in peptide synthesis?

- Methodological Answer : The OFm (fluorenylmethyl) group protects the β-carboxyl side chain during SPPS. After peptide assembly, the OFm group is cleaved with 20% piperidine or TFA cocktails (e.g., TFA/H2O/TIPS 95:2.5:2.5). Compatibility with other protecting groups (e.g., Trt for His, Pbf for Arg) must be validated to avoid premature deprotection .

Advanced Research Questions

Q. How can coupling efficiency of Fmoc-Asp(OFm)-OH be optimized to minimize incomplete reactions?

- Methodological Answer :

- Activation Reagents : Replace HATU with COMU for reduced racemization risk .

- Double Coupling : Repeat coupling steps with fresh reagents for sterically hindered residues.

- Monitoring : Use Kaiser/ninhydrin tests to detect free amines. Data from Fmoc-Asp(OBu)-OH shows 100% coupling efficiency under optimized conditions (vs. 6% for Fmoc-Val-OH) .

- Solvent Optimization : Add 0.1 M Oxyma in DMF to suppress side reactions .

Q. What computational methods validate the conformational stability of Fmoc-Asp(OFm)-OH during synthesis?

- Methodological Answer :

- DFT Calculations : Optimize geometries using Gaussian or ORCA to compare energy minima of protected vs. deprotected forms.

- Molecular Dynamics (MD) : Simulate resin-bound peptide environments to assess steric hindrance. WebMO-generated structures (e.g., Fmoc-Asp(OFm)-OH ψ[CH2OH]) provide trajectories for hydrogen-bonding analysis .

- Docking Studies : Predict interactions with coupling reagents (e.g., HATU) to refine activation protocols .

Q. How do structural variations in Fmoc-Asp derivatives (e.g., OFm vs. OtBu) impact peptide assembly and folding?

- Methodological Answer :

- Steric Effects : OFm’s bulkiness slows coupling vs. OtBu (e.g., Fmoc-Asp(OMpe)-OH requires longer activation times) .

- Acid Sensitivity : OFm is stable under standard TFA cleavage but may require alternative deprotection (e.g., Pd(0) for OAll derivatives) .

- Folding Studies : Circular dichroism (CD) of Asp-containing peptides shows OFm’s β-ester reduces α-helix propensity compared to free carboxylates .

Q. How to resolve contradictions in reported reaction efficiencies for Fmoc-Asp(OFm)-OH across studies?

- Methodological Answer :

- Meta-Analysis : Compare reaction conditions (e.g., Table 2 in shows 92% purity for Fmoc-Asp(OBu)-OH vs. 67% for Fmoc-Ser(OBu)-OH).

- Controlled Replication : Standardize resin type (e.g., Tentagel vs. polystyrene) and swelling time.

- Side Reaction Mitigation : Add 2% v/v DIPEA to coupling mixtures to suppress aspartimide formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.